molecular formula C9H10N2O2 B1294189 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1018254-91-5

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1294189
CAS No.: 1018254-91-5
M. Wt: 178.19 g/mol
InChI Key: TYHFSDSZRQLYEF-UHFFFAOYSA-N
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Description

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-nitrophenol with chloroacetic acid, followed by reduction and cyclization to form the benzoxazine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The benzoxazine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzoxazines.

Scientific Research Applications

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: In materials science, benzoxazines are investigated for their use in high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methyl group at the 4-position.

    4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the amino group at the 8-position.

    2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks both the amino and methyl groups.

Uniqueness

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

8-amino-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-7-4-2-3-6(10)9(7)13-5-8(11)12/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHFSDSZRQLYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650108
Record name 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018254-91-5
Record name 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-8-nitro-2 H-1,4-benzoxazin-3(4 H)-one (415 mg, 1.99 mmol) in ethanol (10 mL) was added 10% palladium activated carbon (415 mg) at room temperature, and the mixture was stirred overnight under a hydrogen atmosphere. The reaction mixture was filtered through Celite (registered trademark), followed by washing with ethanol. The filtrate was concentrated under reduced pressure. The resulting residue was dried under reduced pressure to afford the title compound as a gray powder (314 mg).
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
415 mg
Type
catalyst
Reaction Step One

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